An In-depth Technical Guide to the Core Properties of N-Methyldiacetamide
An In-depth Technical Guide to the Core Properties of N-Methyldiacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the formula C₅H₉NO₂.[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This technical guide provides a comprehensive overview of the fundamental properties of N-Methyldiacetamide, including its physical and chemical characteristics, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in research and drug development.
Core Properties of N-Methyldiacetamide
A summary of the key physical and chemical properties of N-Methyldiacetamide is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of N-Methyldiacetamide
| Property | Value | Source(s) |
| CAS Number | 1113-68-4 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -25 °C | [2] |
| Boiling Point | 192-194 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
| Water Solubility | Fully miscible | [2] |
Table 2: Chemical and Safety Information for N-Methyldiacetamide
| Property | Value | Source(s) |
| IUPAC Name | N-acetyl-N-methylacetamide | [1] |
| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl- | [1] |
| Hazard Statements | H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |
Experimental Protocols
Synthesis of N-Methyldiacetamide
Materials:
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N-methylacetamide
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Acetic anhydride
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Pyridine (as a catalyst and acid scavenger)
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Diethyl ether (for extraction)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylacetamide in an excess of acetic anhydride.
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Slowly add a catalytic amount of pyridine to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully quench the excess acetic anhydride by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-Methyldiacetamide.
Purification of N-Methyldiacetamide
The crude N-Methyldiacetamide obtained from the synthesis can be purified by vacuum distillation to yield a product of high purity.
Materials:
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Crude N-Methyldiacetamide
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Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
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Heating mantle
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Boiling chips
Procedure:
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Set up the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.
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Add the crude N-Methyldiacetamide and a few boiling chips to the distillation flask.
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Slowly reduce the pressure inside the apparatus using a vacuum pump.
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Gradually heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the appropriate temperature and pressure for N-Methyldiacetamide (the boiling point is 192-194 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).
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The purified N-Methyldiacetamide will be collected in the receiving flask as a colorless liquid.
